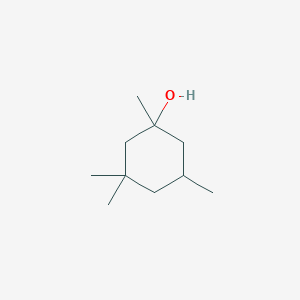
3,5-bis(4-bromophenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two 4-bromophenyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzohydrazide with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazoles, while coupling reactions can produce complex aromatic systems.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4H-1,2,4-triazole has several applications in scientific research:
Materials Science: It is used in the synthesis of π-conjugated polymers with applications in organic electronics, such as light-emitting diodes and solar cells.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole depends on its specific application. In materials science, its electron-accepting properties are crucial for its role in π-conjugated polymers. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-fluorophenyl)-4H-1,2,4-triazole: Similar structure but with fluorine atoms instead of bromine.
3,5-bis(4-chlorophenyl)-4H-1,2,4-triazole: Chlorine atoms replace the bromine atoms.
3,5-bis(4-methylphenyl)-4H-1,2,4-triazole: Methyl groups instead of bromine atoms.
Uniqueness
The presence of bromine atoms in 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole imparts unique reactivity and electronic properties compared to its analogs. Bromine atoms are larger and more polarizable than fluorine or chlorine, which can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
Molecular Formula |
C14H9Br2N3 |
|---|---|
Molecular Weight |
379.05 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H9Br2N3/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18,19) |
InChI Key |
TVGRXGCNVLGQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



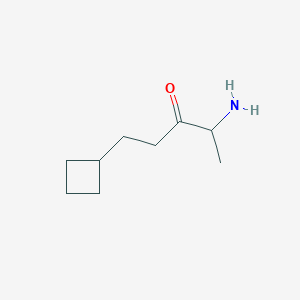
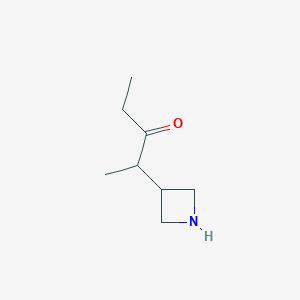
![Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254021.png)
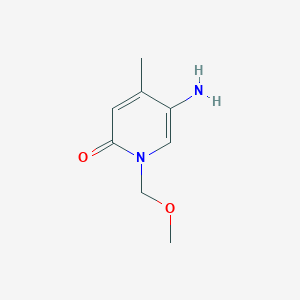



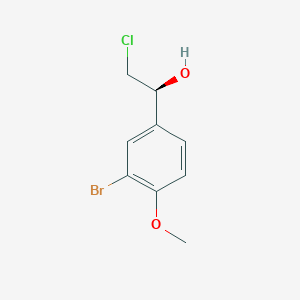
![Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254052.png)

![2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol](/img/structure/B15254072.png)
![3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B15254080.png)
